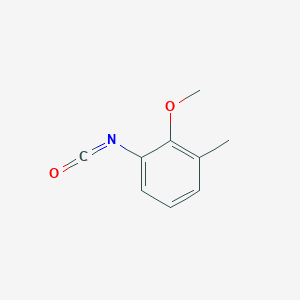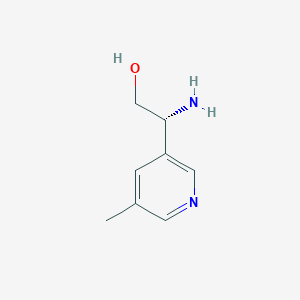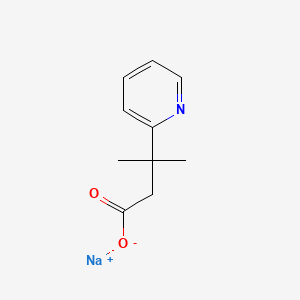
1-Isocyanato-2-methoxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to the benzene ring along with methoxy (-OCH3) and methyl (-CH3) substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxy-3-methylbenzene can be synthesized through the reaction of 2-methoxy-3-methylphenylamine with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{2-Methoxy-3-methylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are meticulously controlled. The use of phosgene, a highly toxic gas, necessitates stringent safety protocols.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Electrophilic Aromatic Substitution: The methoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like ethanol, aniline, and water under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) under acidic conditions.
Major Products:
Nucleophilic Addition: Urethanes, ureas, and carbamic acids.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-2-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.
Wirkmechanismus
The mechanism of action of 1-isocyanato-2-methoxy-3-methylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles, forming stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urethane linkages in polymers and the modification of proteins in biological research.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-3-methylbenzene: Lacks the methoxy group, making it less reactive in certain nucleophilic addition reactions.
1-Isocyanato-2-methylbenzene: Lacks the methoxy group, affecting its reactivity and applications.
3-Chloro-4-methylphenyl isocyanate:
Uniqueness: 1-Isocyanato-2-methoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity in electrophilic aromatic substitution reactions and nucleophilic addition reactions. This makes it a versatile compound in various chemical syntheses and industrial applications.
Eigenschaften
CAS-Nummer |
324008-66-4 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
1-isocyanato-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-7-4-3-5-8(10-6-11)9(7)12-2/h3-5H,1-2H3 |
InChI-Schlüssel |
KOMWTBYKWFLQDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N=C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)

![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)


![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)



